molecular formula C23H31N3O3 B4986855 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B4986855
M. Wt: 397.5 g/mol
InChI Key: RKLBNRJBRUXUBF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound with a unique structure that combines a tert-butylphenoxy group, a nitro group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is further nitrated to introduce the nitro group, followed by a substitution reaction with piperidine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various amines or alkyl halides under basic conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of new compounds with different functional groups replacing the piperidinyl group.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Shares structural similarities and is used as an antimicrobial agent.

    Domiphen bromide: Another compound with similar structural features and antimicrobial properties.

Uniqueness

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)18-7-10-20(11-8-18)29-16-13-24-21-17-19(9-12-22(21)26(27)28)25-14-5-4-6-15-25/h7-12,17,24H,4-6,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBNRJBRUXUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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